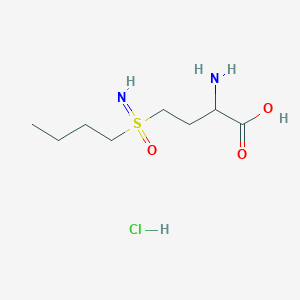
Ccmi
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du CCMI implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est synthétisé en utilisant des techniques de synthèse organique standard impliquant l'utilisation de divers réactifs et catalyseurs .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée du produit final. Le composé est généralement produit sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde pour une utilisation ultérieure .
Analyse Des Réactions Chimiques
Types de réactions
Le CCMI subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions réactionnelles varient en fonction du produit souhaité et comprennent la température, la pression et le pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent ses dérivés oxydés et réduits, ainsi que des composés substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la modulation des récepteurs nicotiniques de l'acétylcholine neuronaux alpha-7.
Biologie : Investigué pour ses effets sur la signalisation neuronale et les fonctions cognitives.
Médecine : Agent thérapeutique potentiel pour les maladies du système nerveux central avec dysfonctionnement cognitif.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs neuronaux
Mécanisme d'action
Le this compound exerce ses effets en modulant positivement les récepteurs nicotiniques de l'acétylcholine neuronaux alpha-7. Il ne se lie pas au site orthostérique, mais améliore les courants induits par les agonistes à ces récepteurs. Cette modulation conduit à une amélioration de la signalisation neuronale et des fonctions cognitives. Les cibles moléculaires impliquées comprennent les récepteurs nicotiniques de l'acétylcholine neuronaux alpha-7 et les voies de signalisation associées .
Applications De Recherche Scientifique
CCMI has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of alpha-7 neuronal nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Potential therapeutic agent for central nervous system diseases with cognitive dysfunction.
Industry: Used in the development of new drugs targeting neuronal receptors
Mécanisme D'action
CCMI exerts its effects by positively modulating the alpha-7 neuronal nicotinic acetylcholine receptors. It does not bind to the orthosteric site but enhances the agonist-induced currents at these receptors. This modulation leads to improved neuronal signaling and cognitive functions. The molecular targets involved include the alpha-7 neuronal nicotinic acetylcholine receptors and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
AVL-3288 : Autre nom du CCMI, avec des propriétés et des applications similaires.
UCI-4083 : Un composé ayant des effets de modulation similaires sur les récepteurs nicotiniques de l'acétylcholine neuronaux alpha-7.
Unicité
Le this compound est unique en raison de sa modulation allostérique positive sélective des récepteurs nicotiniques de l'acétylcholine neuronaux alpha-7 sans se lier au site orthostérique. Cette propriété en fait un outil précieux pour étudier la signalisation neuronale et développer des agents thérapeutiques pour la dysfonction cognitive .
Propriétés
IUPAC Name |
(E)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIACTLSBBIY-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Trifluoromethyl)-1,2,4-triazol-3-yl]hydrazine](/img/structure/B8085296.png)

![2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8085306.png)

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8085312.png)


![2-[4-[(E)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol](/img/structure/B8085332.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B8085333.png)



